molecular formula C21H30O4 B12435798 12-Methoxycarnosic acid

12-Methoxycarnosic acid

Cat. No.: B12435798
M. Wt: 346.5 g/mol
InChI Key: QQNSARJGBPMQDI-FXMQYSIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

12-Methoxycarnosic acid can be synthesized through the methylation of carnosic acid. The reaction typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound involves the extraction of carnosic acid from rosemary leaves, followed by its methylation. The extraction process uses solvents like ethanol or acetone to isolate carnosic acid, which is then subjected to methylation under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

12-Methoxycarnosic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Carnosic acid: The parent compound of 12-Methoxycarnosic acid, known for its antioxidant properties.

    Carnosol: An oxidized form of carnosic acid with similar biological activities.

    Rosmanol: Another diterpene with antioxidant properties.

Uniqueness

This compound is unique due to its methoxy group, which enhances its stability and antioxidant activity compared to carnosic acid. This makes it more effective in certain applications, such as in the nutraceutical industry .

Properties

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(4aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid

InChI

InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(23)24)16(13)17(22)18(14)25-5/h11-12,15,22H,6-10H2,1-5H3,(H,23,24)/t15?,21-/m0/s1

InChI Key

QQNSARJGBPMQDI-FXMQYSIJSA-N

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)CCC3[C@]2(CCCC3(C)C)C(=O)O)O)OC

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.